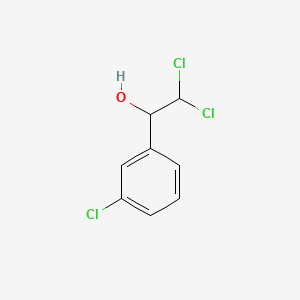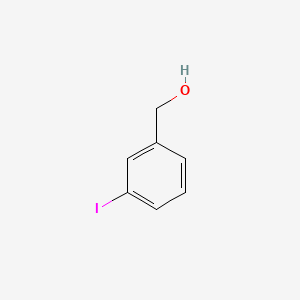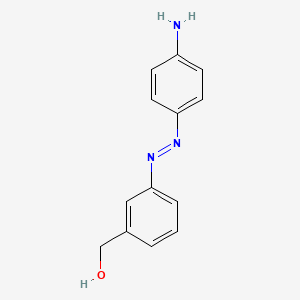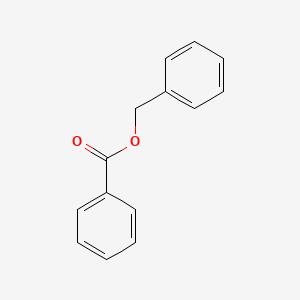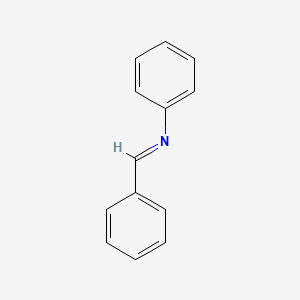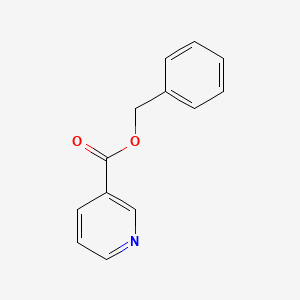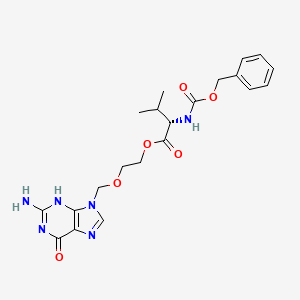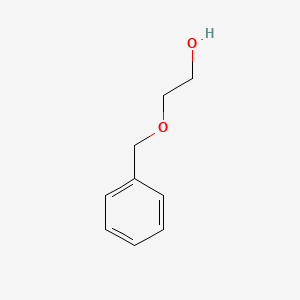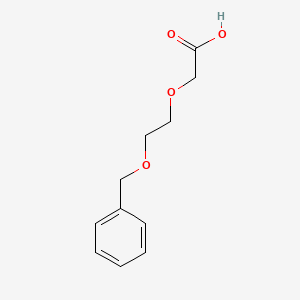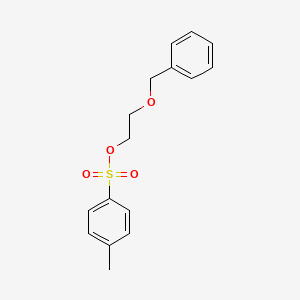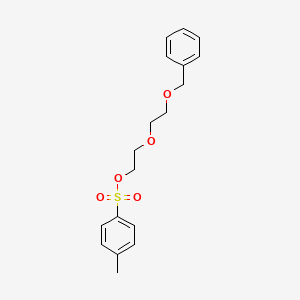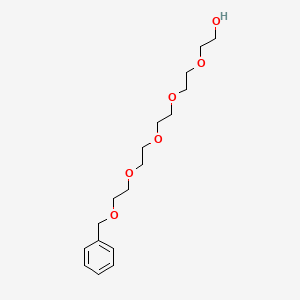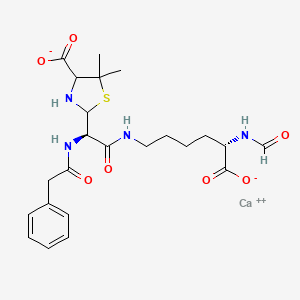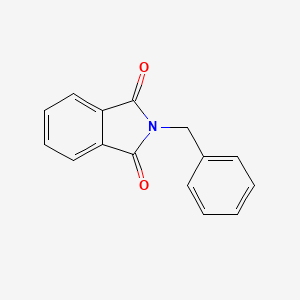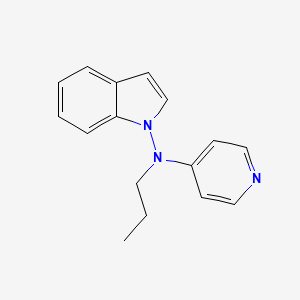
Besipirdine
Übersicht
Beschreibung
Besipirdine (also known as besipirdine hydrochloride or HP749) is an indole-substituted analog of 4-aminopyridine . It is a nootropic drug that was developed for the treatment of Alzheimer’s disease (AD) . Besipirdine was first considered for the treatment of obsessive-compulsive disorder (OCD) .
Synthesis Analysis
Besipirdine was first patented by Hoechst-Roussel Pharmaceuticals, Inc. in July 1993 for the treatment of OCD . In 1995, Hoechst AG filed a patent protecting the production of besipirdine . The production process of besipirdine chlorhydrate was later patented by UroGene in February 2007 .Molecular Structure Analysis
The molecular formula of Besipirdine is C16H17N3 . Its molar mass is 251.333 g·mol−1 .Chemical Reactions Analysis
Besipirdine inhibits voltage-dependent sodium and potassium channels . It has been shown to have a high affinity for α2-adrenergic receptors .Physical And Chemical Properties Analysis
The molecular weight of Besipirdine is 251.33 . The percent composition is C 76.46%, H 6.82%, N 16.72% .Wissenschaftliche Forschungsanwendungen
1. Applications in Urology
- Lower Urinary Tract Function : Besipirdine has shown potential in treating lower urinary tract dysfunctions. A study by Pérez-Martínez et al. (2010) found that besipirdine increased bladder capacity, intercontraction interval, and residual volume in animal models. This suggests its utility in conditions like stress and mixed urinary incontinence.
2. Neuroprotective Properties
- Neurodegenerative Diseases : Besipirdine, also known as Latrepirdine or Dimebon, was initially an antihistamine but was later discovered to have neuroprotective effects. Studies indicate its potential in treating neurodegenerative diseases like Alzheimer's and Huntington's diseases. For instance, Ustyugov et al. (2016) highlighted its effects on cellular energy balance, mitochondria stability, and calcium retention, which are critical in neurodegeneration.
3. Ophthalmic Applications
- Anti-Inflammatory Effects : Besifloxacin, a related compound, has demonstrated significant anti-inflammatory effects in ocular infections. As reported by Zhang et al. (2008), it inhibits cytokine release and NFκB and MAPK pathways in corneal epithelial cells. This property can enhance its efficacy in treating ocular infections with an inflammatory component.
4. Alzheimer's Disease Treatment
- Cognitive Function : The efficacy of Latrepirdine in improving cognitive function has been investigated, although with mixed results. Cano-Cuenca et al. (2013) conducted a meta-analysis on this and found that while it tended to improve cognitive scores, the results were not consistently significant across trials.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-propyl-N-pyridin-4-ylindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPPJICEBWOCKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152361 | |
| Record name | Besipirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Besipirdine | |
CAS RN |
119257-34-0 | |
| Record name | Besipirdine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119257-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besipirdine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besipirdine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50152361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIPIRDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PY16J933 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



